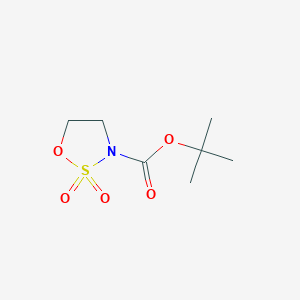
N,N-dimethyl-6-nitropyridin-3-amine
Descripción general
Descripción
N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound that can be synthesized through the methylation of amines and nitro compounds. The compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of N,N-dimethyl-6-nitropyridin-3-amine can be achieved through the N,N-dimethylation of aromatic nitro compounds. A study demonstrates the use of Pd/TiO2 catalysts to facilitate the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation at room temperature . This method provides a one-pot synthesis approach with high yields, indicating an efficient pathway to synthesize N,N-dimethyl amines, including N,N-dimethyl-6-nitropyridin-3-amine.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-6-nitropyridin-3-amine is characterized by the presence of a pyridine ring, which is substituted with nitro and dimethylamine groups. The position of these substituents on the pyridine ring is crucial for the chemical behavior of the compound. While the papers provided do not directly analyze the molecular structure of N,N-dimethyl-6-nitropyridin-3-amine, the general behavior of nitropyridine derivatives and their reactivity can be inferred .
Chemical Reactions Analysis
N,N-dimethyl-6-nitropyridin-3-amine can undergo various chemical reactions, including further functionalization and participation in catalytic cycles. For instance, nitropyridine derivatives can be reduced to aminopyridazines, which suggests that N,N-dimethyl-6-nitropyridin-3-amine could also be subjected to similar reduction reactions to yield corresponding amine derivatives . Additionally, the interaction with carbon monoxide and nitroarenes in the presence of a catalyst can lead to the formation of allylic amines, hetero-Diels–Alder adducts, and N-arylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-6-nitropyridin-3-amine would include its melting point, boiling point, solubility, and stability under various conditions. These properties are essential for handling the compound and for its application in chemical synthesis. The provided papers do not offer specific data on these properties for N,N-dimethyl-6-nitropyridin-3-amine, but such properties can be predicted based on the behavior of similar nitro and dimethylamine compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity:
Selective Vicarious Nucleophilic Amination of Nitropyridines
N,N-dimethyl-6-nitropyridin-3-amine is a product of selective vicarious nucleophilic amination of 3-nitropyridine compounds, demonstrating the potential of this compound in synthetic chemistry for the preparation of substituted amino nitropyridines with various functional groups. The research indicates moderate to good yields and highlights the versatility of amination reagents in synthesizing these compounds (Bakke, Svensen, & Trevisan, 2001).
Catalysis and Light-Promoted Dimethylation
The compound has been involved in studies related to catalysis, specifically in the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation at room temperature. This demonstrates its potential in catalytic processes, facilitating the synthesis of a wide range of N,N-dimethyl amines with high yields, showcasing the compound's role in organic synthesis and catalysis (Zhang et al., 2015).
1,3-Dipolar Cycloaddition Reactions
N,N-dimethyl-6-nitropyridin-3-amine is involved in 1,3-dipolar cycloaddition reactions, indicating its reactivity and potential applications in creating complex molecular structures. The study shows that nitropyridyl isocyanates, which relate to the compound , undergo these reactions to form various substituted amines and tetrazolinones, adding to the compound's synthetic utility (Holt & Fiksdahl, 2007).
Ruthenium Nitrosyl Complexes Synthesis
N,N-dimethyl-6-nitropyridin-3-amine is used in synthesizing ruthenium nitrosyl complexes, indicating its role in the preparation of coordination compounds with potential applications in materials science and catalysis. The study delves into the synthesis, electronic structure, reactivity aspects, and photorelease of NO from these complexes, demonstrating the versatility of this compound in coordination chemistry (Giri et al., 2020).
Propiedades
IUPAC Name |
N,N-dimethyl-6-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHFLCDPWIDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-nitropyridin-3-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


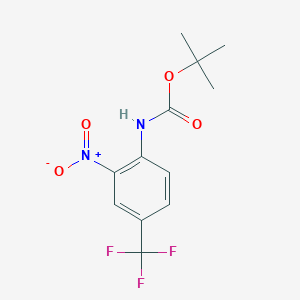
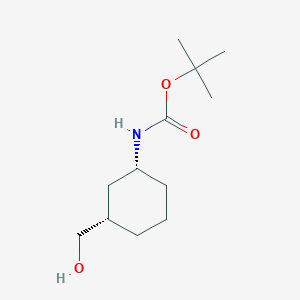

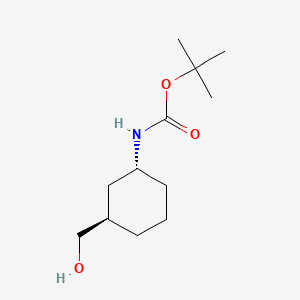
![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)


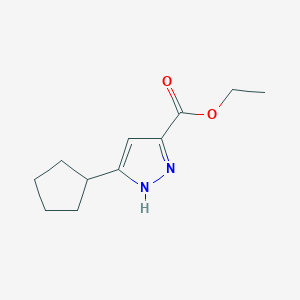

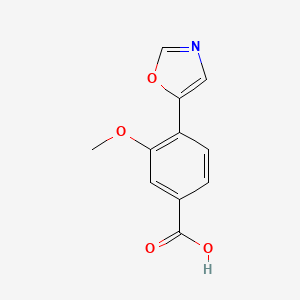
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
